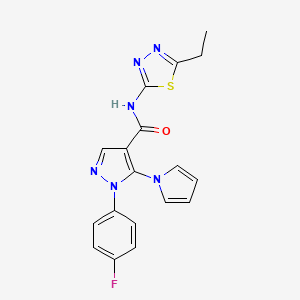
1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. It is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The compound also contains a methoxyethyl group and a phenylethyl group attached to the indole core, as well as a carboxamide functional group.
Métodos De Preparación
The synthesis of 1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, where the indole core is reacted with a suitable alkylating agent, such as 2-methoxyethyl chloride, in the presence of a base.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached to the indole core through a Friedel-Crafts alkylation reaction, where the indole core is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the indole core is reacted with a suitable amine, such as 2-phenylethylamine, in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Análisis De Reacciones Químicas
1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidation products.
Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the methoxyethyl group can be substituted with other alkyl groups using suitable alkylating agents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used as a probe to study biological processes and as a tool to investigate the structure-activity relationships of indole-based compounds.
Medicine: The compound can be used as a lead compound for the development of new drugs and as a reference compound in pharmacological studies.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:
1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-3-carboxamide: This compound has a similar structure but with the carboxamide group attached to the 3-position of the indole core instead of the 4-position.
1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-5-carboxamide: This compound has a similar structure but with the carboxamide group attached to the 5-position of the indole core instead of the 4-position.
1-(2-methoxyethyl)-N-(2-phenylethyl)-1H-indole-6-carboxamide: This compound has a similar structure but with the carboxamide group attached to the 6-position of the indole core instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and overall properties.
Propiedades
Fórmula molecular |
C20H22N2O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-N-(2-phenylethyl)indole-4-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-24-15-14-22-13-11-17-18(8-5-9-19(17)22)20(23)21-12-10-16-6-3-2-4-7-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,21,23) |
Clave InChI |
HYQCJOFTBUVSRM-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B14933118.png)
![1-benzyl-N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14933120.png)
![4-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B14933127.png)
![3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B14933137.png)

![4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14933144.png)
![N-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14933152.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14933160.png)
![2,5-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B14933164.png)
![4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B14933166.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14933168.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14933173.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14933183.png)

